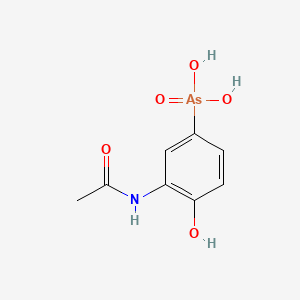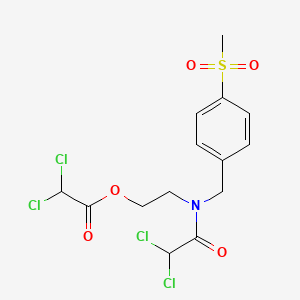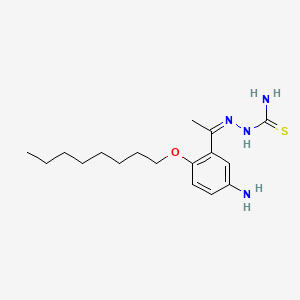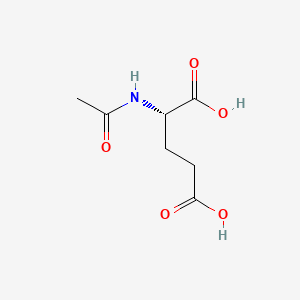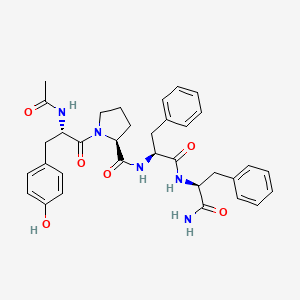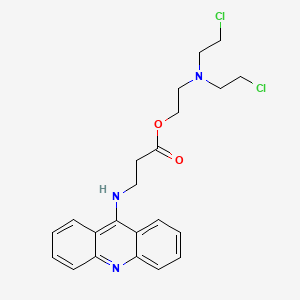
Amustaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amustaline, también conocido como S-303, es un compuesto químico utilizado principalmente en la tecnología de reducción de patógenos para productos sanguíneos. Está diseñado para inactivar un amplio espectro de agentes infecciosos y leucocitos en concentrados de glóbulos rojos. Este compuesto ha ganado una atención significativa debido a su capacidad para mejorar la seguridad de las transfusiones de sangre al reducir el riesgo de infecciones transmitidas por transfusiones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Amustaline se sintetiza mediante una serie de reacciones químicas que involucran un anclaje de acridina, un grupo bis-alquilante y un enlace de cadena de carbono flexible. La síntesis comienza con la preparación del anclaje de acridina, que luego se acopla con el grupo bis-alquilante a través de una serie de reacciones de sustitución nucleofílica. El paso final implica la unión del enlace de cadena de carbono flexible, que contiene un enlace éster lábil que se hidroliza a pH neutro para producir productos de descomposición no reactivos .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluye la purificación de intermediarios y el producto final mediante técnicas como la cromatografía y la cristalización. La producción se lleva a cabo en condiciones controladas para garantizar la pureza y la eficacia del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
Amustaline experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios productos de oxidación.
Reducción: El compuesto puede reducirse bajo condiciones específicas para producir formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, particularmente con ácidos nucleicos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos nucleofílicos como los tioles y las aminas se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de this compound, así como derivados sustituidos que conservan la estructura central del compuesto.
Aplicaciones Científicas De Investigación
Amustaline tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la investigación de ácidos nucleicos y la síntesis química.
Biología: Se emplea en estudios que involucran la inactivación de patógenos y la reducción de leucocitos.
Industria: Se aplica en el desarrollo de productos sanguíneos más seguros y tecnologías de transfusión.
Mecanismo De Acción
Amustaline ejerce sus efectos al intercalarse en las regiones helicoidales de los ácidos nucleicos en patógenos y leucocitos. Esta intercalación forma aducciones covalentes y enlaces cruzados dentro de los ácidos nucleicos, previniendo la replicación, la transcripción y la traducción. El carácter anfipático del compuesto le permite pasar rápidamente a través de las membranas celulares y las envolturas virales. El glutatión se utiliza como un apagador para reducir las reacciones secundarias no deseadas con moléculas no nucleicas .
Comparación Con Compuestos Similares
Compuestos Similares
Amotosalen: Otro agente de reducción de patógenos utilizado en productos sanguíneos.
Azul de Metileno: Se utiliza para la inactivación de patógenos en plasma.
Riboflavina: Se emplea en la reducción de patógenos para plaquetas y plasma.
Singularidad de Amustaline
This compound es único debido a su mecanismo de acción específico que involucra la formación de aducciones covalentes y enlaces cruzados dentro de los ácidos nucleicos. Este enfoque específico asegura la inactivación efectiva de un amplio espectro de patógenos y leucocitos, lo que lo convierte en una herramienta valiosa para mejorar la seguridad de las transfusiones de sangre .
Propiedades
Número CAS |
220180-88-1 |
|---|---|
Fórmula molecular |
C22H25Cl2N3O2 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
Clave InChI |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Apariencia |
Solid powder |
Key on ui other cas no. |
220180-88-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


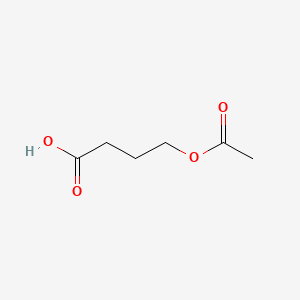

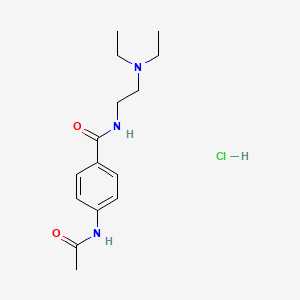
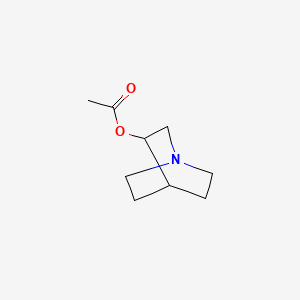

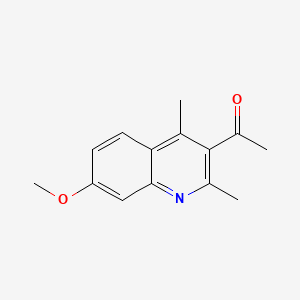
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
